![molecular formula C13H20ClN3O4S B1387147 1-[4-(Ethylsulfonyl)-2-nitrophenyl]homopiperazine hydrochloride CAS No. 1172507-82-2](/img/structure/B1387147.png)
1-[4-(Ethylsulfonyl)-2-nitrophenyl]homopiperazine hydrochloride
Übersicht
Beschreibung
1-(4-(Ethylsulfonyl)-2-nitrophenyl)homopiperazine hydrochloride (ESNPH) is a synthetic compound derived from homopiperazine and nitrophenyl. It is a versatile compound that has a wide range of applications in scientific research, including as a biochemical reagent, a catalyst, and a pharmaceutical intermediate. It has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-[4-(Ethylsulfonyl)-2-nitrophenyl]homopiperazine hydrochloride has a wide range of applications in scientific research. It has been used as a biochemical reagent to study protein-protein interactions, as a catalyst for the synthesis of organic compounds, and as a pharmaceutical intermediate for the synthesis of drugs. It has also been used in the study of enzyme kinetics, drug metabolism, and drug delivery systems.
Wirkmechanismus
The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]homopiperazine hydrochloride is not well understood. However, it is believed that the ethylsulfonyl group of this compound binds to the active site of enzymes, resulting in a conformational change that leads to the inhibition of the enzyme. Additionally, the nitrophenyl group of this compound may act as a proton acceptor, allowing the compound to interact with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. Additionally, this compound has been shown to affect the activity of ion channels, leading to changes in cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-[4-(Ethylsulfonyl)-2-nitrophenyl]homopiperazine hydrochloride in laboratory experiments is its versatility. It can be used as a biochemical reagent, a catalyst, and a pharmaceutical intermediate. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in organic solvents and is not very stable in acidic solutions. Additionally, it is toxic and should be handled with caution.
Zukünftige Richtungen
There are many potential future directions for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]homopiperazine hydrochloride research. These include further investigation into its mechanism of action, further study of its biochemical and physiological effects, development of new synthetic methods, and exploration of its potential applications in drug design and development. Additionally, further research into its advantages and limitations for laboratory experiments could lead to new and improved applications. Finally, new and improved methods of synthesizing this compound could lead to more efficient and cost-effective production.
Eigenschaften
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S.ClH/c1-2-21(19,20)11-4-5-12(13(10-11)16(17)18)15-8-3-6-14-7-9-15;/h4-5,10,14H,2-3,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODULXWERBXLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




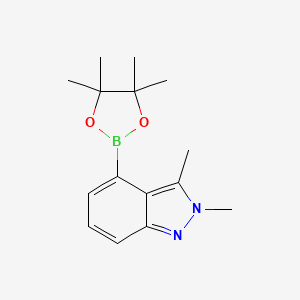
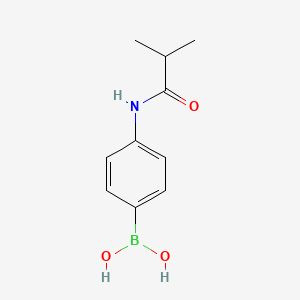

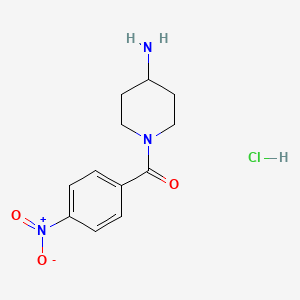
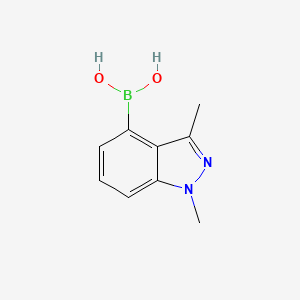
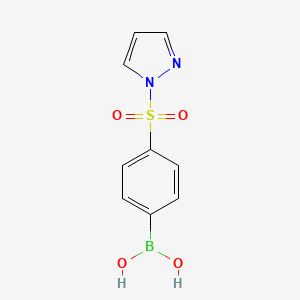
![Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide](/img/structure/B1387079.png)


![1-{4-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387083.png)
![1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387084.png)
![Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-](/img/structure/B1387085.png)
